2-undecylbenzenesulfonic Acid
CAS No.: 204269-86-3
Cat. No.: VC18481465
Molecular Formula: C17H28O3S
Molecular Weight: 312.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 204269-86-3 |
|---|---|
| Molecular Formula | C17H28O3S |
| Molecular Weight | 312.5 g/mol |
| IUPAC Name | 2-undecylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C17H28O3S/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)21(18,19)20/h11-12,14-15H,2-10,13H2,1H3,(H,18,19,20) |
| Standard InChI Key | XNESFGKFSZHIKF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Introduction
Chemical Structure and Properties
Molecular Configuration
The structure of 2-undecylbenzenesulfonic acid consists of a benzene ring substituted with a sulfonic acid group at position 1 and an undecyl chain at position 2. This configuration is confirmed by its SMILES notation: CCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O . The undecyl chain’s length and branching influence its solubility and surfactant efficiency.
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.064 g/cm³ | |
| logP (Partition Coefficient) | 6.26 | |
| Topological Polar Surface Area | 54.37 Ų | |
| Molar Refractivity | 87.09 | |
| Melting/Boiling Points | Not well-documented |
The high logP value indicates strong lipophilicity, while the polar sulfonic acid group ensures water solubility, enabling dual-phase interactions .
Synthesis and Industrial Production
Synthesis Pathways
2-Undecylbenzenesulfonic acid is synthesized via sulfonation of undecylbenzene using concentrated sulfuric acid or oleum . The reaction mechanism involves electrophilic substitution:
Process optimization focuses on temperature control (typically 40–60°C) and stoichiometric ratios to minimize byproducts like di-sulfonated derivatives .
Industrial Scalability
Large-scale production employs continuous sulfonation reactors, ensuring consistent quality for detergent manufacturing . Post-synthesis neutralization with bases (e.g., NaOH) yields salts like sodium 2-undecylbenzenesulfonate, which are more stable in formulations .
Applications
Surfactant in Detergents
As a key component in laundry detergents and industrial cleaners, 2-undecylbenzenesulfonic acid reduces surface tension, enhancing grease and dirt removal . Its efficacy surpasses shorter-chain analogs (e.g., octylbenzenesulfonic acid) due to improved micelle formation.
Emulsification and Corrosion Inhibition
In petroleum industries, it stabilizes oil-water emulsions and prevents metal corrosion in pipelines . Comparative studies show its performance aligns with dodecylbenzenesulfonic acid but at lower concentrations .
Biomedical Research
Preliminary studies suggest antimicrobial potential against Gram-positive bacteria, though toxicity profiles limit therapeutic use .
Comparative Analysis with Analogous Compounds
Future Research Directions
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